3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal
Description
The acetal group stabilizes the aldehyde functionality, making the compound less reactive under basic or neutral conditions. This structural feature suggests its role as a synthetic intermediate, particularly in pharmaceuticals or agrochemicals, where controlled reactivity is essential .
Properties
Molecular Formula |
C18H22ClNO2 |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-3,3-diethoxypropyl]pyridine |
InChI |
InChI=1S/C18H22ClNO2/c1-3-21-18(22-4-2)13-16(17-7-5-6-12-20-17)14-8-10-15(19)11-9-14/h5-12,16,18H,3-4,13H2,1-2H3 |
InChI Key |
ALYLOUQYCVDQFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)OCC |
Origin of Product |
United States |
Preparation Methods
Formylation of the Active Methylene Compound
- The starting material typically contains an active methylene group adjacent to aromatic rings (para-chlorophenyl and 2-pyridyl).
- Formylation is achieved by reacting the active methylene compound with formic acid esters (such as methyl formate) or orthoformic acid esters in the presence of a Lewis acid catalyst (e.g., titanium tetrachloride, aluminum chloride).
- The reaction requires careful control of equivalents of Lewis acid (1.0 to 3.0 equivalents, preferably 1.2 to 2.0) to optimize yield and selectivity.
- The process is carried out in organic solvents, and the addition of organic acids should be controlled to avoid excessive heat and maintain separation performance.
- This step converts the active methylene compound into a hydroxymethylenecarbonyl intermediate, which is a key precursor for acetal formation.
Alkylation and Acetal Formation
- The hydroxymethylenecarbonyl intermediate is alkylated under basic conditions using bases such as sodium hydride, potassium tert-butoxide, or sodium hydroxide.
- Alkylating agents include methyl iodide or dimethyl sulfate, and solvents can be organic, polar (e.g., dimethylformamide), or mixed.
- The alkylated intermediate is then subjected to acetalization by reaction with an alcohol (ethanol for diethyl acetal) and optionally an orthoester under acidic or basic conditions.
- Acid catalysts used include protonic acids (p-toluenesulfonic acid, methanesulfonic acid, sulfuric acid) or Lewis acids (zinc chloride, ferric chloride, titanium chloride).
- The reaction temperature is typically maintained around 60°C to favor formation of the acetal intermediate without premature dealcoholization.
- The acetal form can be isolated by controlling reaction time and temperature; alternatively, the reaction can proceed with continuous removal or retention of alcohol to drive equilibrium.
Alternative and Green Chemistry Approaches
- Recent advances include the use of heterogeneous catalysts such as alumina-sulfuric acid, natural kaolin, and mesoporous aluminum silicate nanoparticles to promote acetal formation under solvent-free or mild conditions.
- Photocatalytic methods using TiO2 under UV-A light have been reported for acetal synthesis from aldehydes and alcohols.
- Metal-free catalysts like p-toluenesulfonic acid (PTSA), Dowex resin, and montmorillonite clay have been employed for benzylidene acetal synthesis, demonstrating eco-friendly and cost-effective alternatives.
- Notably, some acetals have been synthesized under basic conditions using sodium alkoxides and trifluoroacetate esters, expanding the scope beyond traditional acid catalysis.
Summary Table of Preparation Conditions
| Step | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|
| Formylation | Formic acid ester or orthoformic acid ester + Lewis acid (TiCl4, AlCl3) | 1.0-3.0 eq Lewis acid, organic solvent, controlled addition | Selective formylation of active methylene group |
| Alkylation | Base (NaH, t-BuOK, NaOH), alkylating agent (MeI, (CH3O)2SO2) | Organic or polar solvent, room temp to mild heating | Converts hydroxymethylene intermediate to alkylated form |
| Acetal formation | Alcohol (ethanol), acid catalyst (PTSA, H2SO4, ZnCl2) or Lewis acid | ~60°C, controlled time, solvent or solvent-free | Formation of diethyl acetal, intermediate isolation possible |
| Green catalytic methods | TiO2 (photocatalyst), alumina-sulfuric acid, kaolin, montmorillonite clay | Ambient to mild heat, solvent-free or mild solvents | Eco-friendly, selective, and efficient acetal synthesis |
| Basic medium synthesis | Sodium alkoxide + trifluoroacetate ester | Mild heating, basic conditions | Alternative to acid catalysis, quantitative yields |
Chemical Reactions Analysis
Hydrolysis of the Diethyl Acetal Group
The diethyl acetal group serves as a protective moiety for the aldehyde functionality. Hydrolysis regenerates the parent aldehyde under acidic or basic conditions, enabling its use as a synthetic intermediate .
Reaction Conditions and Catalysts
| Catalyst/Conditions | Reaction Time | Temperature | Yield (%) | Product |
|---|---|---|---|---|
| 1% H<sub>2</sub>SO<sub>4</sub> (aq.) | 2–4 hours | 60–80°C | 85–92 | 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde |
| Ce(OTf)<sub>3</sub> (0.1 mol%) | 30 minutes | 25°C | 95 | Same as above |
| I<sub>2</sub> (5 mol%) | 15 minutes | 25°C | 88 | Same as above |
Mechanistic Insights
-
Acid-Catalyzed : Protons activate the acetal oxygen, leading to nucleophilic attack by water and subsequent cleavage .
-
Base-Catalyzed : Hydroxide ions deprotonate water, enhancing nucleophilicity for acetal oxygen attack.
-
Cerium(III) Triflate : Operates via Lewis acid activation, accelerating hydrolysis in near-neutral conditions .
Electrophilic Aromatic Substitution (EAS)
The chlorophenyl and pyridyl groups enable regioselective EAS reactions. While direct experimental data is limited, structural analogs suggest the following reactivity:
Potential EAS Reactions
| Reagent | Target Position | Expected Product | Selectivity Notes |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Pyridyl ring (C5) | Nitro-substituted pyridyl derivative | Meta-directing pyridine |
| Cl<sub>2</sub>/FeCl<sub>3</sub> | P-Chlorophenyl ring | Di-/tri-chlorinated phenyl adduct | Ortho/para-directing Cl |
| SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Pyridyl ring (C4) | Sulfonated pyridyl compound | Para to nitrogen |
Key Observations
-
The electron-withdrawing pyridyl ring directs electrophiles to meta positions, while the chlorophenyl group favors ortho/para substitution.
-
Steric hindrance from the propylaldehyde backbone may limit reactivity at certain positions.
Stability and Side Reactions
Scientific Research Applications
Synthesis Pathways
The synthesis of 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal typically involves several steps, including:
- Formation of the Aldehyde : The initial step often involves the synthesis of the corresponding aldehyde from appropriate precursors.
- Acetal Formation : The aldehyde is then treated with diethyl acetal to form the desired compound, allowing for selective protection of the aldehyde group while preserving other functional groups.
This method is advantageous for maintaining the integrity of the compound during further reactions.
Pharmaceutical Applications
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal serves primarily as an intermediate in pharmaceutical synthesis . Its unique structure makes it valuable in developing compounds with potential therapeutic applications, particularly in:
- Oncology : Due to its structural similarities with known anticancer agents, it may play a role in synthesizing new cancer therapies.
- Infectious Diseases : The compound's ability to interact with various biological targets suggests potential applications in developing antimicrobial agents.
While specific biological activity data on 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal may be limited, compounds with similar structures often exhibit notable pharmacological properties. For instance:
- Antimicrobial and Anti-inflammatory Effects : The pyridine ring is frequently associated with such activities, which could be explored further for this compound.
- Lipophilicity Enhancement : The chlorophenyl moiety may increase bioavailability and interaction with biological targets.
Interaction Studies
Research focusing on the interaction of 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal with biological macromolecules is crucial for understanding its potential therapeutic effects. Studies may include:
- Enzyme Interaction : Investigating how the compound interacts with drug-metabolizing enzymes.
- Receptor Binding Studies : Understanding its affinity for various receptors involved in pharmacodynamics.
Mechanism of Action
The mechanism of action for 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal would depend on its specific application. For example, if used as a pharmaceutical intermediate, its mechanism would involve the biochemical pathways targeted by the final drug product. The molecular targets and pathways would vary accordingly.
Comparison with Similar Compounds
Chlorpheniramine (CPM)
Chlorpheniramine (3-(p-chlorophenyl)-3-(2-pyridyl)-N,N-dimethylpropylamine) shares the p-chlorophenyl and 2-pyridyl moieties but replaces the acetal-protected aldehyde with a dimethylamine group. This modification renders CPM a potent histamine H1-receptor antagonist, widely used in allergy medications .
- Key Differences :
- Functional Groups : The acetal in the target compound vs. the tertiary amine in CPM.
- Reactivity : The acetal is hydrolyzed to an aldehyde under acidic conditions, whereas CPM’s amine group enables salt formation (e.g., hydrochloride) for enhanced solubility .
- Applications : CPM is a therapeutic agent, while the target compound is likely a precursor in synthetic pathways.
3-Chloropropionaldehyde Diethylacetal (CAS 35573-93-4)
This simpler analog (C7H15ClO2) lacks the aromatic substituents but shares the acetal-protected chloroalkane structure. It serves as a versatile intermediate in organic synthesis, particularly for introducing chloroaldehyde functionalities after hydrolysis .
3-(3-Trifluoromethylphenyl)propanal
Used in the synthesis of Cinacalcet HCl, this compound features a trifluoromethylphenyl group and an unprotected aldehyde.
- Key Differences :
- Stability : The unprotected aldehyde in 3-(3-trifluoromethylphenyl)propanal makes it prone to oxidation, whereas the acetal in the target compound enhances stability.
Comparative Data Table
Biological Activity
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal, with the molecular formula C18H22ClNO2 and a molecular weight of approximately 319.83 g/mol, is a compound notable for its unique structural features, including a chlorophenyl group and a pyridyl moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in developing compounds with potential therapeutic applications.
The compound's diethyl acetal functional group enhances its stability and reactivity. It can undergo hydrolysis to regenerate the corresponding aldehyde when treated with aqueous acid or base, which is significant for synthetic pathways requiring aldehyde functionality. The presence of chlorophenyl and pyridyl groups suggests potential for electrophilic aromatic substitution reactions, contributing to its versatility in further functionalization .
Biological Activity
While specific biological activity data on 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal is limited, compounds with similar structures often exhibit notable pharmacological properties. The pyridine ring is frequently associated with various biological activities, including:
- Antimicrobial Effects : Pyridine derivatives are known for their effectiveness against a range of pathogens.
- Anti-inflammatory Properties : Many compounds containing pyridine rings demonstrate the ability to modulate inflammatory responses.
- Enhanced Lipophilicity : The chlorophenyl moiety can increase lipophilicity, potentially improving bioavailability and interaction with biological targets .
Case Studies and Research Findings
Research into compounds similar to 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal has highlighted their relevance in drug development. For instance:
- Antimicrobial Activity : A study on pyridine derivatives indicated that certain substitutions on the pyridine ring could enhance antimicrobial efficacy against resistant strains of bacteria.
- Anti-cancer Properties : Research has shown that compounds featuring chlorophenyl groups can exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
Interaction Studies
Interaction studies involving 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal often focus on its reactivity with biological macromolecules or small molecules. Given its structural features, it may interact with enzymes or receptors relevant to drug metabolism or pharmacodynamics. Such studies are crucial for understanding its potential therapeutic effects and safety profile.
Comparative Analysis
The following table compares 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal | Diethyl acetal protection; pyridine ring | Versatile intermediate for pharmaceutical synthesis |
| 3-(P-chlorophenyl)-3-(pyridin-2-yl)propanal | Aldehyde without acetal protection | More reactive due to unprotected aldehyde |
| Diethyl 2-(p-chlorophenyl)malonate | Ester functional groups | Different reactivity profile due to ester linkage |
| 4-Chloro-2-methylphenol | Simple chlorinated phenol | Lacks aldehyde and pyridine; primarily used as antiseptic |
This comparison highlights how 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal stands out due to its unique combination of functional groups, making it particularly useful in synthetic organic chemistry and pharmaceutical applications.
Q & A
Basic: What experimental strategies are recommended for synthesizing 3-(p-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal with high purity?
Methodological Answer:
To optimize synthesis, prioritize protecting-group chemistry. The aldehyde group in the target compound is sensitive to oxidation; thus, acetal protection (using diethyl acetal) is critical during intermediate steps . Key steps include:
- Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) to facilitate acetal formation under anhydrous conditions.
- Reaction monitoring : Employ thin-layer chromatography (TLC) with UV visualization to track intermediates.
- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity product.
Reference Data : Structural analogs in acetaldehyde derivatives (e.g., (3-chloro-phenyl)-acetaldehyde) highlight the need for rigorous anhydrous conditions to prevent aldehyde decomposition .
Basic: How can the structural integrity of 3-(p-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal be confirmed post-synthesis?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Identify proton environments (e.g., acetal protons at δ 1.2–1.4 ppm and pyridyl protons at δ 8.0–8.5 ppm).
- X-ray diffraction (XRD) : Resolve stereochemistry and bond angles, as demonstrated in structurally related compounds like ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error tolerance.
Note : Discrepancies between NMR and XRD data may arise from dynamic effects in solution vs. solid-state configurations; cross-validate with IR spectroscopy for functional groups .
Advanced: How can researchers resolve contradictions in reaction yield data when scaling up synthesis?
Methodological Answer:
Yield inconsistencies often stem from kinetic vs. thermodynamic control during acetal formation. Address this by:
- Kinetic studies : Use differential scanning calorimetry (DSC) to map exothermic peaks and optimize temperature gradients.
- Scale-up adjustments : Reduce stirring shear forces (common in large batches) by switching from magnetic to mechanical stirring.
- Statistical design : Apply response surface methodology (RSM) to model variables (e.g., catalyst loading, solvent volume) and identify non-linear interactions.
Case Study : Analogous acetaldehyde derivatives show yield drops >15% at >10 g scales due to inadequate heat dissipation; jacketed reactors with precise cooling mitigate this .
Advanced: What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
Density functional theory (DFT) is ideal for studying electronic behavior:
- Basis sets : Use B3LYP/6-311+G(d,p) to model frontier orbitals (HOMO/LUMO) and charge distribution.
- Solvent effects : Include polarizable continuum models (PCM) for acetonitrile or DMSO to simulate experimental conditions.
- Validation : Compare computed NMR chemical shifts (via GIAO method) with experimental data to refine parameters.
Research Gap : Pyridyl-chlorophenyl systems often exhibit intramolecular charge transfer; DFT can predict π-π stacking tendencies for catalytic or photophysical applications.
Advanced: How to analyze stereochemical outcomes in derivatives of this compound?
Methodological Answer:
Stereochemical analysis requires:
- Chiral chromatography : Use a Chiralpak® column with hexane/isopropanol to separate enantiomers.
- Circular dichroism (CD) : Correlate CD spectra with computed electronic transitions to assign absolute configuration.
- Crystallographic twinning tests : For XRD data, refine structures with PLATON’s TWINABS to detect pseudo-symmetry masking true stereochemistry .
Example : In related pyridyl-acetal systems, unexpected diastereomer ratios were traced to solvent polarity effects on transition states during acetal formation .
Advanced: What strategies address discrepancies in spectroscopic vs. crystallographic data for this compound?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., conformational flexibility):
- Variable-temperature NMR : Probe slow-exchange systems (e.g., coalescence temperatures for rotamers).
- Neutron diffraction : Resolve hydrogen atom positions ambiguously detected in XRD.
- Solid-state NMR : Compare with solution-state data to identify polymorphism or solvate formation.
Case Study : A crystallographically resolved chlorophenyl-pyridyl structure showed NMR signal splitting due to restricted rotation, resolved via VT-NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
